N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide
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Description
N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a complex organic compound. Compounds with similar structures, such as N,N’-Bis- (2-hydroxyethyl)-2-nitro-p-phenylenediamine, are often used in various applications including as hair dye ingredients .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds like N,N’-bis(2-hydroxyethyl)ethylenediamine have been synthesized through reactions involving oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst .Scientific Research Applications
Catalytic Hofmann Rearrangement
One study developed the first catalytic version of hypervalent aryl-λ3-iodane-induced Hofmann rearrangement of primary carboxamides. This process likely involves in situ generation of a tetracoordinated bis(aqua)(hydroxy)phenyl-λ3-iodane complex as an active oxidant from a catalytic amount of iodobenzene by the reaction with m-chloroperbenzoic acid in the presence of HBF(4) in dichloromethane-water under mild conditions (Miyamoto et al., 2012).
Aromatic Polyamides Synthesis
Another significant application is in the synthesis of aromatic polyamides based on 4,4'-[1,4(1,3 or 1,2)-phenylenedioxy]dibenzoic acid. This research created isomeric bis(ether carboxylic acid)s through nucleophilic substitution reactions, leading to the synthesis of series of isomeric polyamides. These polymers demonstrated high solubility in polar aprotic solvents and could form transparent, flexible, and tough films. The glass transition temperatures (Tg's) and thermal stability of these polyamides were also determined, indicating their potential for high-performance materials (Hsiao & Chang, 1996).
Polyamide Pseudorotaxanes and Rotaxanes
Research on polyamide pseudorotaxanes, rotaxanes, and catenanes based on bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x ethers explored the synthesis of novel poly(amide crown ether)s. These studies provided insights into the solubility and potential topological branching via in situ threading during polymerization, revealing unique properties and applications of these materials in the design of molecular machines and materials science (Gibson et al., 2004).
Synthesis of Oxazoles and Thiazoles
There are also studies focused on the efficient synthesis of oxazoles and thiazoles via copper-catalyzed intramolecular cyclization of functionalized enamides and chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent. These research efforts underline the versatility of N,N-bis(2-hydroxyethyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and organic materials (Kumar et al., 2012; Kumar & Parameshwarappa, 2013).
Redox-active and Electrochromic Polymers
The preparation and characterization of redox-active and electrochromic polymers from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides highlight the potential of such compounds in developing advanced materials for electronic and photonic applications. These studies demonstrate the ability to create electroactive films that exhibit reversible electrochemical oxidation processes and color changes, providing a foundation for future developments in electrochromic devices and materials (Hsiao & Han, 2017).
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c18-8-6-16(7-9-19)12(20)11-13-15-17(14-11)10-4-2-1-3-5-10/h1-5,18-19H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAYIVSIMIZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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